molecular formula C15H15N3S B14311719 2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole CAS No. 109514-20-7

2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14311719
CAS No.: 109514-20-7
M. Wt: 269.4 g/mol
InChI Key: QHBFMPFWHUBKCK-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazinylidene group attached to a benzothiazole ring, which is further substituted with a 4-methylphenylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method involves the reaction of ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate with pentane-2,4-dione in the presence of sodium ethoxide (NaOEt), yielding the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted benzothiazole derivatives.

Scientific Research Applications

2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the benzothiazole ring can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both hydrazinylidene and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

109514-20-7

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

[3-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-ylidene]hydrazine

InChI

InChI=1S/C15H15N3S/c1-11-6-8-12(9-7-11)10-18-13-4-2-3-5-14(13)19-15(18)17-16/h2-9H,10,16H2,1H3

InChI Key

QHBFMPFWHUBKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=NN

Origin of Product

United States

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